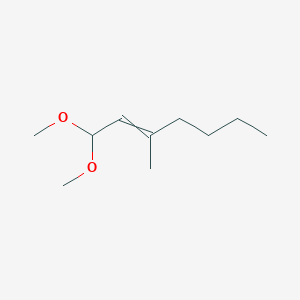
1,1-Dimethoxy-3-methylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-3-methylhept-2-ene is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of a double bond between the second and third carbon atoms, with two methoxy groups attached to the first carbon atom. This compound is a member of the alkenes family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-methylhept-2-ene can be synthesized through various methods. One common approach involves the reaction of 3-methylhept-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxy-3-methylhept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-3-methylhept-2-ene involves its interaction with specific molecular targets. The double bond and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of new chemical bonds. The methoxy groups can also participate in nucleophilic substitution reactions, further diversifying its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-methylhept-2-ene: Similar structure but with a different position of the methyl group.
1,1-Dimethoxy-3-ethylhept-2-ene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1-Dimethoxy-3-methylhept-2-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of two methoxy groups and a double bond in a specific configuration makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
61147-84-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1,1-dimethoxy-3-methylhept-2-ene |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-9(2)8-10(11-3)12-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
PQWVZYRUUJJRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)




![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)




